2,6-dimethoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate
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Overview
Description
2,6-dimethoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate is an organic compound with the molecular formula C18H20N4O5S. This compound is characterized by its complex structure, which includes methoxy groups, a thiophene ring, and a hydrazinylidene moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxybenzaldehyde with thiophene-2-carbohydrazide under acidic conditions to form the hydrazone intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the hydrazone moiety can yield the corresponding hydrazine derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
2,6-dimethoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate involves its interaction with various molecular targets. The hydrazone moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The thiophene ring may also contribute to its biological activity by interacting with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Similar in structure but lacks the hydrazone and thiophene moieties.
4-Allyl-2,6-dimethoxyphenol: Contains an allyl group instead of the hydrazone and thiophene moieties.
Uniqueness
2,6-dimethoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate is unique due to its combination of methoxy, hydrazone, and thiophene functionalities. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in simpler analogs .
Properties
Molecular Formula |
C16H16N2O5S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C16H16N2O5S/c1-10(19)23-15-12(21-2)7-11(8-13(15)22-3)9-17-18-16(20)14-5-4-6-24-14/h4-9H,1-3H3,(H,18,20)/b17-9+ |
InChI Key |
DHDCTWJRADXEIE-RQZCQDPDSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)C2=CC=CS2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)C2=CC=CS2)OC |
Origin of Product |
United States |
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